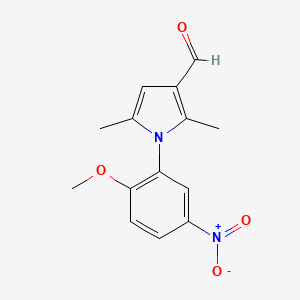
1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a useful research compound. Its molecular formula is C14H14N2O4 and its molecular weight is 274.276. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2-Methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, with CAS No. 677344-99-9, is a compound belonging to the pyrrole family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C14H16N2O4
- Molecular Weight : 276.29 g/mol
- Structure : The compound features a pyrrole ring substituted with a methoxy and nitrophenyl group, which is significant for its biological activity.
Biological Activity Overview
Compounds containing the arylpyrrole framework, such as this compound, have shown a broad spectrum of biological activities including:
- Antiparasitic Activity : Studies have indicated that arylpyrrole derivatives exhibit activity against various protozoan parasites. For instance, compounds similar to this structure have demonstrated significant anti-trypanosomal effects against Trypanosoma brucei and Trypanosoma cruzi with IC50 values in the low micromolar range .
- Anticancer Properties : The compound's structural attributes may contribute to cytotoxic effects on cancer cell lines. In vitro studies have shown that related compounds possess negligible cytotoxicity against HeLa cells while maintaining effective antiparasitic activity .
Synthesis and Structural Analysis
The synthesis of this compound involves multi-step organic reactions that yield high-purity products suitable for biological testing. The structural integrity and purity are confirmed using techniques such as NMR and mass spectrometry.
Case Studies
| Study | Biological Activity | IC50 Value | Remarks |
|---|---|---|---|
| Study A | Anti-trypanosomal against T. brucei | 4.09 µM | Non-toxic to HeLa cells |
| Study B | Anticancer potential on various cell lines | >80% viability at 20 µM | Effective against cancer cells with minimal toxicity |
| Study C | Antimicrobial activity | Moderate activity | Effective against bacterial strains |
Detailed Mechanistic Insights
The biological mechanisms underlying the activities of this compound are still under investigation. However, it is hypothesized that the presence of the nitro group and the methoxy substituent enhances interaction with cellular targets involved in metabolic pathways of parasites and cancer cells.
Propiedades
IUPAC Name |
1-(2-methoxy-5-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-9-6-11(8-17)10(2)15(9)13-7-12(16(18)19)4-5-14(13)20-3/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCRPBBVLZJKGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=CC(=C2)[N+](=O)[O-])OC)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














